molecular formula C25H25NO2 B11938992 JWH-122(Indole-d5)4-Hydroxypentyl

JWH-122(Indole-d5)4-Hydroxypentyl

Cat. No.: B11938992
M. Wt: 376.5 g/mol
InChI Key: CLPJTHSXFZPIBP-DHJLQICESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH-122(Indole-d5)4-Hydroxypentyl is a synthetic cannabinoid that is a deuterated analog of JWH-122. It is a metabolite of JWH-122, which is a synthetic cannabimimetic compound discovered by John W. Huffman. JWH-122 is known for its high affinity for cannabinoid receptors CB1 and CB2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-122(Indole-d5)4-Hydroxypentyl involves the introduction of a hydroxyl group at the 4-position of the pentyl chain of JWH-122. The deuterium labeling (Indole-d5) is achieved through the use of deuterated reagents. The reaction typically involves the use of a strong base and a deuterated solvent to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

JWH-122(Indole-d5)4-Hydroxypentyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH-122(Indole-d5)4-Hydroxypentyl is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for the quantitation of JWH-122 metabolites in biological matrices.

    Biology: Studying the metabolic pathways and biological effects of synthetic cannabinoids.

    Medicine: Investigating the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.

    Industry: Used in the development of new synthetic cannabinoids and related compounds .

Mechanism of Action

JWH-122(Indole-d5)4-Hydroxypentyl exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is similar to that of JWH-122, leading to the activation of these receptors and subsequent modulation of various signaling pathways. The compound’s effects are mediated through the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH-122(Indole-d5)4-Hydroxypentyl is unique due to its deuterium labeling, which makes it a valuable reference standard in analytical chemistry. The presence of the hydroxyl group at the 4-position of the pentyl chain also distinguishes it from other synthetic cannabinoids, providing unique metabolic and pharmacological properties .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

376.5 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D

InChI Key

CLPJTHSXFZPIBP-DHJLQICESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.